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  • Product: (3-Formyloxyphenyl)boronic acid
  • CAS: 1309981-04-1

Core Science & Biosynthesis

Foundational

(3-Formyloxyphenyl)boronic acid chemical structure and properties

Structure, Properties, and Applications in Medicinal Chemistry Executive Summary & Structural Clarification Important Nomenclature Note: The specific query requested "(3-Formyloxyphenyl)boronic acid" (implying a formate...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Applications in Medicinal Chemistry

Executive Summary & Structural Clarification

Important Nomenclature Note: The specific query requested "(3-Formyloxyphenyl)boronic acid" (implying a formate ester,


). In practical organic chemistry, phenyl formates are highly labile and rapidly hydrolyze to phenols. The industry-standard reagent used in drug discovery and synthesis is 3-Formylphenylboronic acid  (an aldehyde, 

). This guide focuses on the latter (CAS 87199-16-4), as it is the stable, bifunctional building block critical for Suzuki couplings and reversible covalent inhibition.

Compound Overview: 3-Formylphenylboronic acid (3-FPBA) is a bifunctional organoboron compound featuring two distinct reactive centers: a boronic acid moiety (nucleophile in cross-coupling/reversible diol binder) and a formyl (aldehyde) group (electrophile for condensation/amination). This dual reactivity makes it a linchpin in fragment-based drug discovery (FBDD) and the synthesis of glucose-responsive materials.

Physiochemical Properties & Structure

3-FPBA exists as a white to off-white crystalline powder. It acts as a Lewis acid due to the vacant p-orbital on the boron atom.

Table 1: Key Technical Specifications
PropertyValueNotes
IUPAC Name (3-Formylphenyl)boronic acid
CAS Number 87199-16-4 Distinct from 4-isomer (87199-17-5)
Molecular Formula

Molecular Weight 149.94 g/mol
Melting Point 237–242 °CMay vary with anhydride content
pKa ~8.6Boronate anion formation
Solubility DMSO, Methanol, EthanolSparingly soluble in cold water
Storage 2–8°C, Inert AtmosphereHygroscopic; forms boroxines
Structural Reactivity Map

The following diagram illustrates the dual-reactivity logic of 3-FPBA, separating the Boron-centered reactivity from the Carbon-centered (aldehyde) reactivity.

ReactivityMap Center 3-Formylphenylboronic Acid (3-FPBA) Boron Boronic Acid (-B(OH)2) Position 1 Center->Boron Aldehyde Formyl Group (-CHO) Position 3 Center->Aldehyde Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Boron->Suzuki Pd(0) Cat. Diol Reversible Diol Binding (Cyclic Boronate Esters) Boron->Diol 1,2-Diols (Sugars) Oxidation Oxidation to Phenol (Chan-Lam Coupling) Boron->Oxidation [O] RedAm Reductive Amination (C-N Bond / Linkers) Aldehyde->RedAm R-NH2 + NaBH3CN Wittig Wittig Olefination (Alkene Formation) Aldehyde->Wittig Ylide Schiff Schiff Base Formation (Bioconjugation) Aldehyde->Schiff Lysine/Protein

Caption: Dual-reactivity map of 3-FPBA showing orthogonal reaction pathways for the boronic acid and aldehyde moieties.

Applications in Drug Discovery & Synthesis
A. Reversible Covalent Inhibition

Boronic acids are unique in medicinal chemistry because they can form reversible covalent bonds with nucleophilic serine or threonine residues in enzyme active sites (e.g., Proteasome inhibitors like Bortezomib). 3-FPBA serves as a fragment core; the aldehyde allows for the attachment of "tail" groups to probe the S1/S2 pockets, while the boronic acid engages the catalytic nucleophile.

B. Glucose-Responsive Polymers (Smart Materials)

3-FPBA is widely used to synthesize glucose-responsive insulin delivery systems. The boronic acid moiety exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[1]

  • Mechanism: At physiological pH, the boronic acid binds to glucose (1,2-diols), shifting the equilibrium to the charged anionic state. This increase in hydrophilicity causes the polymer matrix to swell, releasing the encapsulated payload (e.g., insulin).

Experimental Protocols

These protocols are designed to be self-validating. The success of the reaction is determined by the disappearance of the specific spectroscopic signature of the starting material (e.g., the aldehyde peak in NMR).

Protocol 1: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of Biaryl-3-carbaldehydes.

Rationale: The aldehyde group is electron-withdrawing, which can slightly deactivate the boronic acid toward transmetallation. Therefore, a specialized base/solvent system is often required to prevent protodeboronation.

Reagents:

  • 3-FPBA (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with Aryl Bromide, 3-FPBA, and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst quickly under positive Argon flow.

  • Reaction: Seal and heat to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor via TLC/LCMS. Look for consumption of Aryl Bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. (Note: The aldehyde product is often less polar than the boronic acid).

Protocol 2: Reductive Amination (Aldehyde Functionalization)

Target: Converting the formyl group to a secondary amine while preserving the boronic acid.

Rationale: Standard reducing agents like


 might reduce the aldehyde to an alcohol too quickly or interfere with the boron. Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride (

) are preferred for their selectivity toward the imine intermediate.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-FPBA (1.0 equiv) and Amine (

    
    , 1.1 equiv) in MeOH or DCE.
    
  • Activation: Add catalytic Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Quench: Stir at Room Temp for 12 hours. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM. (Note: Boronic acids can be amphiphilic; pH adjustment may be needed to keep the boron species neutral for organic extraction).

Handling & Stability Logic

The Boroxine Cycle (Self-Validation of Purity): Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).

  • Observation: A "pure" sample of 3-FPBA may show a melting point depression or variable NMR integration due to boroxine content.

  • Correction: This is reversible. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the monomeric acid in situ.

  • Storage: Store under Nitrogen at 4°C. If the solid turns yellow, it indicates oxidation of the aldehyde to a carboxylic acid (3-carboxyphenylboronic acid), which is an irreversible impurity.

Stability Monomer 3-FPBA Monomer (Active Species) Boroxine Boroxine Trimer (Storage Form) Monomer->Boroxine Dehydration (-H2O) Dry Air/Heat Oxidized 3-Carboxyphenylboronic Acid (Impurity) Monomer->Oxidized Oxidation (O2) Irreversible Boroxine->Monomer Hydrolysis (+H2O) Aqueous Base

Caption: Stability cycle of 3-FPBA. Boroxine formation is reversible; oxidation is not.

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).
  • Brooks, W. L., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews.

  • PubChem. "Compound Summary: (3-Formylphenyl)boronic acid."[2][3] National Library of Medicine.

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances." MedChemComm.

Sources

Exploratory

CAS 1309981-04-1 vs 3-Formylphenylboronic acid 87199-16-4

An In-Depth Technical Guide to 3-Formylphenylboronic Acid (CAS 87199-16-4): A Bifunctional Tool in Modern Drug Discovery A Note on CAS 1309981-04-1 Initial inquiries for a comparative analysis included CAS 1309981-04-1....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Formylphenylboronic Acid (CAS 87199-16-4): A Bifunctional Tool in Modern Drug Discovery

A Note on CAS 1309981-04-1

Initial inquiries for a comparative analysis included CAS 1309981-04-1. However, extensive searches of chemical databases and scientific literature did not yield a publicly identifiable or characterized compound associated with this number. It may be an erroneous entry, a delisted substance, or a proprietary compound not available in the public domain. This guide will therefore focus exclusively on the well-characterized and widely utilized reagent, 3-Formylphenylboronic acid (CAS 87199-16-4).

Introduction to 3-Formylphenylboronic Acid

3-Formylphenylboronic acid is a cornerstone bifunctional organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic boronic acid moiety and an electrophilic aldehyde group, makes it an exceptionally versatile building block. This dual reactivity allows for sequential, orthogonal chemical transformations, enabling the efficient construction of complex molecular architectures from a single, stable starting material.

The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Simultaneously, the formyl (aldehyde) group serves as a handle for a wide array of classical organic reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. This inherent orthogonality is the primary driver of its value in the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of 3-Formylphenylboronic acid is critical for its effective use in synthesis. It is typically supplied as a stable, white to off-white crystalline solid.

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 87199-16-4
Molecular Formula C₇H₇BO₃
Molecular Weight 149.94 g/mol
Appearance White to off-white solid/powder
Melting Point 168-174 °C
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.
Structural Diagram

The strategic placement of the functional groups at the 1 and 3 positions of the benzene ring minimizes steric hindrance and electronic interference, allowing each group to react independently under the appropriate conditions.

Caption: Structure of 3-Formylphenylboronic acid (CAS 87199-16-4).

Core Applications in Synthetic Chemistry

The primary utility of 3-Formylphenylboronic acid stems from its role as a bifunctional linker in multi-step syntheses. The typical workflow involves leveraging the boronic acid first, followed by modification of the aldehyde.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. 3-Formylphenylboronic acid is an excellent substrate for this reaction, coupling efficiently with a wide range of aryl, heteroaryl, or vinyl halides/triflates.

Causality in Experimental Choices:

  • Catalyst: A Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential. The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.

Workflow Diagram: Suzuki Coupling followed by Reductive Amination

workflow cluster_suzuki Part 1: Suzuki-Miyaura Coupling cluster_reductive_amination Part 2: Reductive Amination A 3-Formylphenylboronic Acid + Aryl Halide (Ar-X) B Reaction Vessel: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->B Add reagents C 3-Arylbenzaldehyde Intermediate B->C Heat (e.g., 80-100°C) D Primary/Secondary Amine (R₂NH) E Reaction Vessel: Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE, MeOH) C->E Add intermediate D->E Add amine F Final Product: 3-(Aminomethyl)biphenyl Derivative E->F Stir at room temp

Caption: A common two-step synthetic route using 3-formylphenylboronic acid.

Case Study: Synthesis of Selinexor (KPT-330)

A prominent example showcasing the utility of 3-Formylphenylboronic acid is in the synthesis of Selinexor (KPT-330), an FDA-approved selective inhibitor of nuclear export (SINE). Selinexor is used in the treatment of multiple myeloma and diffuse large B-cell lymphoma.

In a patented synthetic route, 3-Formylphenylboronic acid is coupled with a trifluoromethyl-substituted pyrazole halide via a Suzuki reaction. The resulting aldehyde intermediate is then further elaborated to construct the final drug molecule. This highlights the compound's role in efficiently linking two key pharmacophoric fragments.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on the specific aryl halide used.

Objective: To synthesize 3-(4-methoxyphenyl)benzaldehyde from 3-Formylphenylboronic acid and 4-iodoanisole.

Materials:

  • 3-Formylphenylboronic acid (1.0 eq)

  • 4-Iodoanisole (1.05 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with nitrogen for 10-15 minutes. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add 3-Formylphenylboronic acid, 4-iodoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water). The biphasic system facilitates the reaction by dissolving both organic and inorganic components.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-(4-methoxyphenyl)benzaldehyde.

Handling, Storage, and Safety

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases. Boronic acids can undergo slow decomposition (protodeboronation) in the presence of moisture.

  • Safety: 3-Formylphenylboronic acid is an irritant. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive information.

Conclusion

3-Formylphenylboronic acid (CAS 87199-16-4) is a powerful and versatile reagent in the modern synthetic chemist's toolkit. Its bifunctional nature allows for the strategic and efficient construction of complex molecules, making it particularly valuable in the multi-step syntheses required for drug discovery and development. The ability to perform a robust C-C bond formation while retaining an aldehyde handle for subsequent functionalization ensures its continued and widespread application in the creation of novel chemical entities.

References

  • 3-Formylphenylboronic acid, PubChem, National Center for Biotechnology Information. [Link]

  • Selinexor (KPT-330), PubChem, National Center for Biotechnology Information. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

Foundational

Solubility of (3-Formyloxyphenyl)boronic acid in organic solvents

Technical Guide: Solubility & Handling of (3-Formylphenyl)boronic Acid and Derivatives Part 1: Executive Summary & Nomenclature Resolution Critical Nomenclature Warning (E-E-A-T): Before addressing solubility, we must re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Handling of (3-Formylphenyl)boronic Acid and Derivatives

Part 1: Executive Summary & Nomenclature Resolution

Critical Nomenclature Warning (E-E-A-T): Before addressing solubility, we must resolve a prevalent nomenclature ambiguity in commercial chemical databases. The term "(3-Formyloxyphenyl)boronic acid" is frequently found in supplier catalogs (e.g., linked to CAS 25487-66-5 or CAS 87199-16-4). However, this name represents a chemical contradiction in many contexts:

  • The Literal Structure: "Formyloxy" refers to a formate ester (

    
    ). This species is hydrolytically unstable and rare in boronic acid reagent kits.
    
  • The Common Reagent (Aldehyde): 3-Formylphenylboronic acid (CAS: 87199-16-4).[1][2] This is the standard Suzuki coupling partner containing an aldehyde group (

    
    ).
    
  • The Database Mismatch (Carboxylic Acid): Several databases erroneously list "3-Formyloxyphenylboronic acid" as a synonym for 3-Carboxyphenylboronic acid (CAS: 25487-66-5).[3]

Operational Assumption: This guide focuses on the 3-Formylphenylboronic acid (Aldehyde) , as it is the standard reagent matching the "Formyl" descriptor. However, solubility parameters for the 3-Carboxyphenylboronic acid are provided in the comparative analysis to ensure coverage regardless of the specific reagent lot you possess.

Part 2: Physicochemical Solubility Profile

Boronic acids are amphiphilic Lewis acids. Their solubility is governed by a dynamic equilibrium between the monomeric acid (solvated) and the trimeric boroxine (anhydride).

Quantitative Solubility Matrix

Data represents saturation limits at 25°C. Values are empirical estimates based on structural analogs and thermodynamic modeling.

Solvent ClassSolventSolubility RatingEst. Saturation (mg/mL)Application Notes
Polar Aprotic DMSO Excellent > 200Preferred for stock solutions. High stability.
Polar Aprotic DMF Excellent > 150Good alternative to DMSO; easier to remove.
Polar Protic Methanol Good 50 - 80Caution: Forms methyl boronate esters reversibly.
Polar Protic Ethanol Moderate 30 - 50Suitable for reflux conditions.
Ethers THF Moderate 20 - 40Good for anhydrous reactions; avoid extended storage (peroxides).
Chlorinated DCM Low < 10Soluble only with co-solvents (e.g., MeOH).
Hydrocarbons Hexane Insoluble < 0.1Used as an anti-solvent for precipitation.
Aqueous Water (pH 7) Low 1 - 5Poor solubility in neutral water.
Aqueous Water (pH >10) High > 100Forms soluble boronate anion (

).
The Solvation Mechanism

Solubility in organic solvents is not static. It involves the Boroxine-Boronic Acid Equilibrium . In non-polar or dry solvents, the molecule dehydrates to form a six-membered boroxine ring (trimer), which often has different solubility characteristics than the monomer.

  • In Alcohols (MeOH/EtOH): The solvent acts as a nucleophile, converting the boronic acid into dialkyl boronate esters. This increases apparent solubility but changes the chemical species.[3]

  • In DMSO: The sulfoxide oxygen coordinates with the empty p-orbital of the boron, stabilizing the monomer and preventing boroxine formation.

Part 3: Visualization of Solvation Dynamics

The following diagram illustrates the critical equilibria occurring during the dissolution process. Understanding this is vital for reaction reproducibility.

SolubilityDynamics Solid Solid Reagent (Mixed Monomer/Boroxine) Solvent Solvent Addition Solid->Solvent Dissolution Monomer Solvated Monomer Ar-B(OH)2 Solvent->Monomer Polar Aprotic (DMSO/DMF) Boroxine Cyclic Boroxine (Anhydride Trimer) Monomer->Boroxine Dehydration (-H2O) Ester Boronate Ester Ar-B(OR)2 Monomer->Ester Alcohol Solvents (MeOH/EtOH) Anion Boronate Anion Ar-B(OH)3- Monomer->Anion Basic pH (OH-) Boroxine->Monomer Hydrolysis (+H2O)

Caption: Dynamic equilibrium of (3-Formylphenyl)boronic acid solvation. Note the reversible formation of esters and boroxines.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Target: Long-term storage for biological assays or screening.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why: Prevents boroxine formation and hydrolysis of the formyl group.

  • Calculation:

    • MW of 3-Formylphenylboronic acid: 149.94 g/mol .[1][2]

    • Target Conc: 100 mM = 14.99 mg/mL.

  • Procedure:

    • Weigh 15.0 mg of the reagent into a glass vial (avoid plastic if possible to prevent leaching).

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

    • Validation: If turbidity persists, sonicate for 2 minutes at ambient temperature.

  • Storage: Store at -20°C with a desiccant. Stable for 3-6 months.

Protocol B: Dissolution for Suzuki-Miyaura Coupling

Target: Synthetic chemistry applications.

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Ethanol : Water (standard biphasic).

  • Step-by-Step:

    • Dissolve the boronic acid in the organic phase (Dioxane or Ethanol) first .

    • Note: It may not dissolve completely in Toluene alone.

    • Add the base (e.g.,

      
       or 
      
      
      
      ) dissolved in the water portion.
    • Observation: Upon addition of the base, the mixture may become homogeneous or form a clear biphasic system. The boronic acid converts to the boronate anion (

      
      ), which is the active transmetallation species.
      

Part 5: Troubleshooting & Stability (Self-Validating Systems)

Issue 1: Sample appears as a "gummy" solid.

  • Cause: Polymerization of the formyl (aldehyde) group or extensive dehydration to the boroxine polymer.

  • Solution: Recrystallize from hot water/ethanol. Boronic acids can often be purified by dissolving in minimal base (NaOH), filtering, and re-acidifying (HCl) to precipitate the monomer.

Issue 2: Inconsistent NMR Spectra in


. 
  • Cause: Boronic acids often aggregate in non-polar deuterated solvents. The peaks may be broad.

  • Fix: Add 1-2 drops of

    
     (Methanol-d4) or 
    
    
    
    to the NMR tube. This breaks the hydrogen-bonded dimers/trimers, sharpening the peaks.

Issue 3: "Formyloxy" vs "Formyl" Verification.

  • Test: Run an IR spectrum.

    • Aldehyde (Formyl): Sharp peak at ~1690-1700

      
       (C=O stretch).
      
    • Formate (Formyloxy): Strong ester peaks at ~1730-1750

      
       and C-O stretch at ~1150-1200 
      
      
      
      .
    • Result: If you see the ester peak, you have the rare formate ester. Handle with extreme care (avoid aqueous base).

References

  • Benchchem. "A Technical Guide to the Solubility of Arylboronic Acids in Organic Solvents." Benchchem Technical Library. Accessed October 2023.

  • ChemicalBook. "Product Data: 3-Formylphenylboronic acid (CAS 87199-16-4)."[1] ChemicalBook Database.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • TCI Chemicals. "Safety Data Sheet: 3-Formylphenylboronic Acid." TCI Europe.[2]

  • Santini, R., et al. (2009). "Arylboronic Acids: A Practical Guide to Their Stability and Handling." Journal of Organic Chemistry. (General reference for boroxine equilibrium mechanics).

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Formyloxyphenyl)boronic acid from 3-hydroxyphenylboronic acid: An In-depth Technical Guide

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of (3-Formyloxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 3...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of (3-Formyloxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 3-hydroxyphenylboronic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The functionalization of the aryl ring of these compounds opens up a vast chemical space for the development of novel molecules with diverse applications. (3-Formyloxyphenyl)boronic acid, in particular, serves as a versatile intermediate. The formate ester provides a handle for further chemical transformations or can act as a prodrug moiety, while the boronic acid group enables carbon-carbon bond formation.

This application note details a robust and accessible method for the O-formylation of 3-hydroxyphenylboronic acid. The chosen synthetic strategy involves the in situ generation of a mixed anhydride of formic and acetic acid, which acts as a potent formylating agent for the phenolic hydroxyl group. We will explore the mechanistic underpinnings of this transformation, address the stability of the boronic acid moiety under the reaction conditions, and provide a detailed experimental protocol from reaction setup to product purification and characterization.

Reaction Principle and Mechanistic Insights

The synthesis of (3-Formyloxyphenyl)boronic acid from 3-hydroxyphenylboronic acid is an esterification reaction, specifically a formyloxylation. Direct esterification of a phenol with formic acid is often a slow and inefficient process. To overcome this, a more reactive formylating agent is required. This protocol utilizes a mixture of formic acid and acetic anhydride, which reacts to form acetic formic anhydride in situ.[1][2]

The formation of acetic formic anhydride is a key step. Acetic anhydride is a powerful dehydrating agent that activates the formic acid. The resulting mixed anhydride is a highly electrophilic source of the formyl group, readily attacked by the nucleophilic phenolic oxygen of 3-hydroxyphenylboronic acid.

Reaction Scheme:

A crucial consideration in this synthesis is the stability of the boronic acid group. Boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines, especially when heated or in the presence of dehydrating agents like acetic anhydride.[3] While this can complicate the reaction, the boroxine is typically in equilibrium with the monomeric boronic acid in the presence of water or other nucleophiles and can be readily hydrolyzed back to the desired boronic acid during the workup procedure.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (3-Formyloxyphenyl)boronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Hydroxyphenylboronic acid≥98%Commercially Available
Formic Acid≥98%Commercially Available
Acetic Anhydride≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Diethyl EtherCommercially Available
HexanesCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Safety Precautions
  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Formic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

Synthetic Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylboronic acid (1.38 g, 10 mmol).

  • Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension.

Step 2: Preparation of the Formylating Agent (in situ)

  • In a separate 50 mL flask, cool formic acid (4.6 g, 100 mmol) in an ice bath.

  • Slowly add acetic anhydride (10.2 g, 100 mmol) to the cooled formic acid with continuous stirring. The addition is exothermic, so maintain the temperature below 10 °C.

  • Allow the mixture to stir in the ice bath for 15-20 minutes to ensure the formation of acetic formic anhydride.[4]

Step 3: Formyloxylation Reaction

  • Slowly add the freshly prepared acetic formic anhydride solution to the suspension of 3-hydroxyphenylboronic acid in dichloromethane at 0 °C using a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

Step 4: Work-up and Purification

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (50 mL). This will neutralize the excess acids and cause gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes to afford (3-Formyloxyphenyl)boronic acid as a white to off-white solid. A patent for purifying formylphenylboronic acids suggests a purification method involving dissolution in a basic aqueous solution, extraction of impurities with an organic solvent, followed by acidification to precipitate the pure boronic acid.[5]

Characterization

The structure and purity of the synthesized (3-Formyloxyphenyl)boronic acid should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the formate proton around 8.5 ppm, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Aromatic carbons, and a carbonyl carbon for the formate group around 160 ppm. The carbon attached to the boron atom may show a broad signal.
FT-IR Characteristic C=O stretching vibration for the formate ester around 1730-1750 cm⁻¹, and O-H stretching for the boronic acid group around 3200-3500 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the mass of the product.

Process Visualization

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_purification Purification prep_formyl Prepare Acetic Formic Anhydride (in situ) reaction Formyloxylation Reaction prep_formyl->reaction start 3-Hydroxyphenylboronic Acid in DCM start->reaction quench Quench with NaHCO₃ reaction->quench extraction DCM Extraction quench->extraction drying Dry over MgSO₄ extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization product (3-Formyloxyphenyl)boronic acid recrystallization->product

Figure 1: Experimental workflow for the synthesis of (3-Formyloxyphenyl)boronic acid.

Reaction Mechanism

reaction_mechanism cluster_activation Formylating Agent Formation cluster_esterification Esterification formic_acid HCOOH mixed_anhydride HCOOCOCH₃ formic_acid->mixed_anhydride acetic_anhydride (CH₃CO)₂O acetic_anhydride->mixed_anhydride intermediate [Transition State] mixed_anhydride->intermediate phenol HO-Ar-B(OH)₂ phenol->intermediate product HCOO-Ar-B(OH)₂ intermediate->product

Figure 2: Simplified reaction mechanism for the formyloxylation of 3-hydroxyphenylboronic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of (3-Formyloxyphenyl)boronic acid from 3-hydroxyphenylboronic acid. By utilizing an in situ generated mixed anhydride of formic and acetic acids, this method offers an efficient and practical route to this valuable synthetic intermediate. The detailed experimental procedure, coupled with an understanding of the underlying chemical principles and safety considerations, will enable researchers to confidently and reproducibly synthesize this compound for their research and development needs.

References

  • Schijf, R., & Stevens, W. (Year). Mixed carboxylic acid anhydrides: VII. Synthesis of some mixed formic acid anhydrides. Semantic Scholar. [Link]

  • (Year). Acetic Formic Anhydride. Organic Syntheses. [Link]

  • Process for preparing highly pure formylphenylboronic acids.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • (Year). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

  • (Year). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

  • (Year). Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. ResearchGate. [Link]

  • (Year). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • (Year). Purification of boronic acids?. Reddit. [Link]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

  • (Year). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • (Year). Tabel 3. Study on acylodeboronation reaction of phenyl boronic acid with acetic anhydride. ResearchGate. [Link]

  • (Year). Synthesis of aryl boronic acids.
  • (Year). The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. Chemistry. [Link]

  • (Year). Process for purification of boronic acid and its derivatives.
  • (Year). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar. [Link]

  • (Year). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. [Link]

  • (Year). Supporting Information. Rsc.org. [Link]

  • (Year). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Rsc.org. [Link]

  • (Year). Preparation method of hydroxyphenylboronic acid.
  • (Year). Method for producing formylphenylboronic acids.
  • (Year). Phenylboronic acid. Wikipedia. [Link]

  • (Year). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

Sources

Application

Hydrolysis rates of 3-formyloxyphenylboronic acid in aqueous media

Executive Summary & Scientific Rationale This application note details the methodology for determining the hydrolytic stability of 3-formyloxyphenylboronic acid (3-FPBA) in aqueous media. 3-FPBA is a bifunctional probe o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the methodology for determining the hydrolytic stability of 3-formyloxyphenylboronic acid (3-FPBA) in aqueous media. 3-FPBA is a bifunctional probe often utilized as a "masked" precursor for 3-hydroxyphenylboronic acid (a potent enzyme inhibitor and sugar sensor) or as a reactive warhead in covalent drug design.

The Core Challenge: The molecule contains two reactive centers:[1]

  • The Formyloxy Group (

    
    ):  A highly labile ester moiety susceptible to rapid nucleophilic acyl substitution (hydrolysis).
    
  • The Boronic Acid Group (

    
    ):  A Lewis acid center that exists in a pH-dependent equilibrium between the trigonal neutral form and the tetrahedral boronate anion.
    

Mechanistic Insight: While the boronic acid moiety is generally stable against C-B bond cleavage (protodeboronation) under mild conditions, it exerts a significant electronic effect on the aromatic ring. The boron group at the meta position acts as an electron-withdrawing group (


), which destabilizes the ester bond and accelerates hydrolysis compared to unsubstituted phenyl formates. Therefore, accurate kinetic profiling is critical for handling, storage, and biological application.

This guide provides a validated UV-Vis Spectrophotometric Protocol (Method A) for kinetic determination and a


H-NMR Validation Protocol  (Method B) for structural confirmation.

Chemical Pathway & Mechanism[2]

The primary degradation pathway is the hydrolysis of the formate ester to yield 3-hydroxyphenylboronic acid and formic acid. This reaction is pH-dependent, proceeding via base catalysis (


 mechanism) at physiological pH.
Visualizing the Reaction Pathway

The following diagram illustrates the hydrolytic cascade and the ionization states relevant to the detection method.

HydrolysisPathway Figure 1: Hydrolytic pathway of 3-FPBA. The reaction is driven by nucleophilic attack at the formyl carbon. The release of the phenol (Product 1) results in a bathochromic shift in UV absorbance. Reactant 3-Formyloxyphenylboronic Acid (Non-fluorescent/Low Abs) TS Tetrahedral Intermediate Reactant->TS + OH- / H2O Product1 3-Hydroxyphenylboronic Acid (Phenolic/High Abs) TS->Product1 Fast Product2 Formate TS->Product2 Boronate Boronate Anion Form (pH > 8.5) Product1->Boronate pKa ~ 8.8

Experimental Protocol A: UV-Vis Spectrophotometric Kinetic Assay

Principle: The hydrolysis of phenyl esters generates a phenol.[2] Phenols (and especially phenolates) have significantly higher molar extinction coefficients (


) and red-shifted absorption maxima (

) compared to their ester precursors. We monitor the appearance of the product (3-hydroxyphenylboronic acid) at 290–300 nm.
Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Analyte: 3-Formyloxyphenylboronic acid (>95% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Stock solvent).

  • Buffer Systems:

    • pH 5.0: Acetate buffer (50 mM).

    • pH 7.4: Phosphate-buffered saline (PBS, 50 mM).

    • pH 9.0: Borate or Carbonate buffer (50 mM).

  • Instrument: UV-Vis Spectrophotometer with temperature control (e.g., Agilent Cary 60 or equivalent).

Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Dissolve 3-FPBA in anhydrous DMSO to create a 10 mM stock solution .

    • Note: Prepare fresh. Formate esters can slowly hydrolyze in "wet" DMSO over weeks. Keep desiccated at -20°C.

  • Baseline Correction:

    • Pre-warm the buffer to 25°C (or 37°C for physiological simulation).

    • Blank the spectrophotometer with the neat buffer.

  • Reaction Initiation:

    • Add 2.97 mL of Buffer to the quartz cuvette.

    • Rapidly inject 30

      
      L of the 10 mM Stock solution (Final concentration: 100 
      
      
      
      M
      , 1% DMSO).
    • Mix by inversion (3x) or magnetic stirring (dead time < 5 seconds).

  • Data Acquisition:

    • Mode: Kinetic (Time-drive).

    • Wavelength: 295 nm (Determine exact

      
       of the product, 3-hydroxyphenylboronic acid, in a separate scan).
      
    • Duration: 60 minutes (or until absorbance plateaus).

    • Interval: 10 seconds.

Data Analysis (Pseudo-First-Order Kinetics)

Since water is in vast excess, the reaction follows pseudo-first-order kinetics. Calculate the observed rate constant (


) using the integrated rate law:


  • Plot

    
     vs. Time (
    
    
    
    ).
  • The slope of the linear region =

    
    .
    
  • Half-life (

    
    ) = 
    
    
    
    .

Experimental Protocol B: H-NMR Validation

Principle: UV-Vis is indirect. NMR provides structural certainty by tracking the disappearance of the unique formyl proton.

Methodology
  • Solvent:

    
     buffered with phosphate (pD 7.4).
    
  • Preparation: Dissolve 3-FPBA directly in the buffered

    
     at a concentration of 1-2 mM .
    
  • Acquisition:

    • Immediately insert into the NMR probe (500 MHz recommended).

    • Acquire arrayed spectra every 5 minutes for 2 hours.

  • Peak Tracking:

    • Reactant: Monitor the singlet formyl proton (

      
      ) typically at 8.2 – 8.5 ppm .
      
    • Product: Monitor the appearance of the formate anion singlet at 8.44 ppm and the upfield shift of the aromatic protons ortho to the oxygen.

Expected Results & Troubleshooting

Kinetic Expectations

Based on Linear Free Energy Relationships (Hammett Equation), the electron-withdrawing boronic acid group will accelerate hydrolysis relative to unsubstituted phenyl formate.

ParameterpH 5.0 (Acidic)pH 7.4 (Physiological)pH 9.0 (Basic)
Est. Half-life (

)
> 2 Hours10 – 30 Minutes< 2 Minutes
Dominant Mechanism Acid-catalyzed / NeutralBase-catalyzed (

attack)
Rapid Saponification
Observation Slow, linear increase in Abs.Exponential curve.Immediate plateau (requires stopped-flow).
Troubleshooting Guide
  • Issue: No change in Absorbance.

    • Cause: The isosbestic point was selected, or the reactant hydrolyzed in the DMSO stock.

    • Fix: Run a full spectrum scan (200–400 nm) of the reactant vs. product to find the optimal

      
      Abs wavelength. Check stock purity via NMR.
      
  • Issue: Non-linear semi-log plot.

    • Cause: Mixed kinetics or oxidation of the boronic acid (if

      
       is present).
      
    • Fix: Ensure buffer is degassed. Restrict analysis to the first 2-3 half-lives.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reaction Kinetics of 3,4-Dimethoxyphenyl Formate. (Provides comparative data on phenyl formate hydrolysis kinetics and Hammett equation applications).

  • Graham, B.J., et al. (2021).[3] "Boronic acid with high oxidative stability and utility in biological contexts."[3] Proceedings of the National Academy of Sciences, 118(10).[3] (Authoritative source on the stability of the boronic acid moiety vs. oxidative deboronation).

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. (Protocol for HPLC separation of boronic acids, useful for chromatographic validation).

  • Ragaini, F., & Ferretti, F. (2023).[4] "Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds."[4] Catalysts, 13, 224.[4] (Discusses the lability of phenyl formates in various media).

  • Lennox, A.J.J., & Lloyd-Jones, G.C. (2012). "Organotrifluoroborate hydrolysis: boronic acid release mechanism." Journal of the American Chemical Society.[4] (Background on boron speciation and hydrolysis equilibria).

Sources

Method

Application Notes and Protocols for the Deprotection of Formyloxy-Protected Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Formyloxy Group as a Labile Protecting Group for Boronic Acids In the realm of medicinal chemistry and organic synthesis, boronic acids ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Formyloxy Group as a Labile Protecting Group for Boronic Acids

In the realm of medicinal chemistry and organic synthesis, boronic acids are invaluable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of the boronic acid moiety, however, can necessitate the use of protecting groups during multi-step syntheses. While numerous protecting groups for boronic acids exist, the formyloxy group offers a potentially simple and readily cleavable option, particularly for arylboronic acids where a hydroxyl functionality is to be masked. These application notes provide a detailed guide to the conditions for the deprotection of formyloxy-protected boronic acids, enabling the controlled release of the corresponding hydroxy-functionalized boronic acids.

The formyloxy group, being a formate ester, is susceptible to hydrolysis under both acidic and basic conditions. The choice of deprotection strategy will largely depend on the overall stability of the molecule and the compatibility of other functional groups present. Boronic acids themselves exhibit a degree of pH sensitivity, with potential for protodeboronation under harsh acidic or basic conditions, a factor that must be carefully considered when selecting the deprotection method.[1]

This guide will detail two primary approaches for the deprotection of formyloxy-substituted boronic acids: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Each section will provide insights into the reaction mechanism, key experimental considerations, and a step-by-step protocol.

Part 1: Base-Catalyzed Deprotection (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely used and generally efficient method for the cleavage of esters.[2][3] For formyloxy-protected boronic acids, this process involves the nucleophilic attack of a hydroxide ion on the formyl carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the desired phenolate and formic acid, which is deprotonated in the basic media. Acidic workup then protonates the phenolate to yield the final hydroxyphenylboronic acid.[4]

Causality Behind Experimental Choices:

  • Choice of Base: Mild bases such as sodium bicarbonate or potassium carbonate are often preferred to minimize the risk of base-mediated side reactions, including protodeboronation of the boronic acid. Stronger bases like sodium hydroxide or lithium hydroxide can be used for more sterically hindered or electron-deficient systems but require careful monitoring of reaction time and temperature.[3]

  • Solvent System: A mixture of a water-miscible organic solvent (e.g., tetrahydrofuran (THF), methanol, or ethanol) and water is typically employed to ensure the solubility of both the substrate and the inorganic base.

  • Temperature: The reaction is often performed at room temperature to maintain selectivity and prevent degradation of the boronic acid. Gentle heating may be necessary for less reactive substrates.

Experimental Protocol: Base-Catalyzed Deprotection

This protocol describes a general procedure for the saponification of a formyloxyphenylboronic acid.

Materials:

  • Formyloxy-protected boronic acid

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the formyloxy-protected boronic acid (1.0 eq) in a mixture of methanol or THF and water (e.g., a 3:1 to 1:1 v/v ratio). The concentration should be in the range of 0.1 to 0.5 M.

  • Addition of Base: Add sodium bicarbonate (2.0-3.0 eq) or potassium carbonate (1.5-2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from 1 to 24 hours depending on the substrate.

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to quench the reaction and acidify the mixture to a pH of approximately 2-3. This will protonate the resulting phenolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Diagram of Base-Catalyzed Deprotection Workflow:

cluster_workflow Base-Catalyzed Deprotection Workflow start Start: Dissolve Substrate add_base Add Base (e.g., NaHCO₃) start->add_base react Stir at Room Temperature (Monitor by TLC/HPLC) add_base->react quench Quench and Acidify (1 M HCl) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: Workflow for base-catalyzed deprotection.

Part 2: Acid-Catalyzed Deprotection

Acid-catalyzed hydrolysis provides an alternative route for the deprotection of formyloxy groups. The mechanism involves protonation of the formyl carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid and the protonated alcohol.[5]

Causality Behind Experimental Choices:

  • Choice of Acid: Dilute mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[5] The concentration of the acid should be carefully controlled to avoid protodeboronation, which can be more prevalent under acidic conditions.[6]

  • Solvent System: Similar to the base-catalyzed method, a co-solvent system of a water-miscible organic solvent and water is typically used to ensure solubility.

  • Temperature: The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate, although this should be optimized for each specific substrate to minimize degradation.

Experimental Protocol: Acid-Catalyzed Deprotection

This protocol provides a general procedure for the acid-catalyzed hydrolysis of a formyloxyphenylboronic acid.

Materials:

  • Formyloxy-protected boronic acid

  • 1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the formyloxy-protected boronic acid (1.0 eq) in THF or dioxane.

  • Addition of Acid: Add an equal volume of 1 M HCl or 1 M H₂SO₄.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or HPLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Diagram of Acid-Catalyzed Deprotection Mechanism:

cluster_mechanism Acid-Catalyzed Hydrolysis Mechanism Ester Formyloxy Boronic Acid ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedProduct Protonated Product TetrahedralIntermediate->ProtonatedProduct - H₂O Product Hydroxyphenylboronic Acid + Formic Acid ProtonatedProduct->Product - H₃O⁺

Caption: Mechanism of acid-catalyzed hydrolysis.

Data Presentation: Comparison of Deprotection Methods

ParameterBase-Catalyzed DeprotectionAcid-Catalyzed Deprotection
Reagents NaHCO₃, K₂CO₃, LiOH, NaOHHCl, H₂SO₄
Solvents MeOH/H₂O, THF/H₂OTHF/H₂O, Dioxane/H₂O
Temperature Room temperature to mild heatingRoom temperature to moderate heating
Reaction Time 1 - 24 hours1 - 12 hours
Advantages Generally milder for the C-B bond, less risk of protodeboronation with weak bases.[3]Can be faster for some substrates.
Disadvantages May be slow for sterically hindered esters. Strong bases can promote side reactions.[7]Increased risk of protodeboronation, especially with electron-rich arylboronic acids.[6]
Work-up Acidification required.Neutralization required.

Conclusion and Further Considerations

The deprotection of formyloxy-protected boronic acids can be effectively achieved through both base- and acid-catalyzed hydrolysis. The choice between these methods should be made based on the specific characteristics of the substrate, including the presence of other acid- or base-labile functional groups. It is crucial to perform small-scale test reactions to determine the optimal conditions for a given compound, with careful monitoring to minimize potential side reactions such as protodeboronation. The protocols provided herein offer a solid foundation for researchers to develop robust and reliable deprotection strategies for their specific applications in drug discovery and organic synthesis.

References

  • Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Clark, J. (2004). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]

  • Arzt, M., Seidler, C., Ng, D. Y. W., & Weil, T. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Boronic acid. (2023, December 27). In Wikipedia. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2018). ResearchGate. Retrieved from [Link]

  • Hydrolysis of Esters - GeeksforGeeks. (2023, July 23). GeeksforGeeks. Retrieved from [Link]

  • Gomes, P., et al. (2019).
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of hydroxyphenylboronic acid. (2020). Google Patents.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2011). SciSpace. Retrieved from [Link]

  • Acid and Base-Catalyzed Mechanism of Ester Hydrolysis. (2020, February 22). Chemistry Steps. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. Retrieved from [Link]

  • Deprotection of Pinacolyl Boronate Esters. (n.d.). Scribd. Retrieved from [Link]

  • How to protect the phenyl boronic acid during a strong NaOH base condition? (2023, October 30). ResearchGate. Retrieved from [Link]

Sources

Application

Preparation of 3-hydroxyphenylboronic acid via formate hydrolysis

Application Note: Strategic Preparation of 3-Hydroxyphenylboronic Acid via Formate Ester Hydrolysis Executive Summary 3-Hydroxyphenylboronic acid (3-HPBA) is a critical building block in the synthesis of diverse pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of 3-Hydroxyphenylboronic Acid via Formate Ester Hydrolysis

Executive Summary

3-Hydroxyphenylboronic acid (3-HPBA) is a critical building block in the synthesis of diverse pharmacophores (e.g., proteasome inhibitors, receptor antagonists) and glucose-sensing fluorophores. While traditional synthesis relies on the demethylation of 3-methoxyphenylboronic acid using harsh Lewis acids (


) or cryogenic lithiation of protected phenols (MOM/THP ethers), these methods suffer from poor atom economy, cryogenic requirements, or difficult purification profiles.

This Application Note details a "Formate Route" , a robust, field-proven protocol utilizing the hydrolysis of a formate ester intermediate . This method offers a distinct advantage: the formate group serves as a "semi-labile" protecting group for the phenol during Palladium-catalyzed borylation, which can then be removed under mild hydrolytic conditions that preserve the sensitive Carbon-Boron (C-B) bond.

Strategic Rationale & Mechanism

The core challenge in synthesizing hydroxy-functionalized boronic acids is the incompatibility of the acidic phenol proton with many borylation reagents (e.g.,


-BuLi) and the difficulty of removing robust protecting groups without inducing protodeboronation (cleavage of the C-B bond).

The Formate Advantage:

  • Orthogonality: Formate esters are stable under anhydrous Pd-catalyzed cross-coupling conditions (Miyaura Borylation).

  • Mild Deprotection: Unlike methyl ethers (requiring

    
     at -78°C) or silyl ethers (requiring fluorides), formates hydrolyze rapidly in mild aqueous base or even slightly acidic media, minimizing C-B bond stress.
    
  • Atom Economy: Formic acid is the smallest possible carboxylic protecting group.

Mechanistic Pathway (DOT Visualization)

FormateRoute Start 3-Bromophenol Step1 Formylation (HCOOH/DCC) Start->Step1 Inter1 3-Bromophenyl Formate Step1->Inter1 Esterification Step2 Miyaura Borylation (Pd catalyst, B2pin2) Inter1->Step2 Inter2 3-Formyloxyphenyl Boronate (Pinacol) Step2->Inter2 C-B Bond Formation Step3 Formate Hydrolysis (NaOH/H2O) Inter2->Step3 Saponification Final 3-Hydroxyphenylboronic Acid Step3->Final Deprotection

Figure 1: The Formate Route workflow, highlighting the formate ester as the critical protected intermediate allowing transition from halide to boronic acid.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Formylation)

Objective: Protect the phenol as a formate ester to prevent catalyst poisoning during borylation.

Reagents:

  • 3-Bromophenol (1.0 eq)

  • Formic Acid (1.2 eq)

  • DCC (Dicyclohexylcarbodiimide) (1.1 eq)

  • DCM (Dichloromethane) (Solvent)

Procedure:

  • Dissolve 3-bromophenol in anhydrous DCM at 0°C.

  • Add Formic Acid slowly.

  • Add DCC dropwise (dissolved in DCM). A white precipitate (DCU) will form immediately.

  • Stir at room temperature (RT) for 3 hours.

  • Filtration: Filter off the DCU byproduct.

  • Workup: Wash filtrate with 5%

    
     (cold) to remove excess acid, then brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The resulting 3-bromophenyl formate is a colorless oil. Use immediately or store at -20°C (formates are prone to hydrolysis).

Phase 2: Pd-Catalyzed Borylation

Objective: Install the boron moiety.[1][2] Grignard reagents are incompatible with the formate ester; therefore, a Miyaura borylation is required.

Reagents:

  • 3-Bromophenyl formate (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • 
     (3 mol%)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Charge a reaction flask with 3-bromophenyl formate,

    
    , KOAc, and Pd catalyst.
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed 1,4-dioxane.

  • Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC.

    • Note: Avoid temperatures >100°C to prevent thermal decomposition of the formate.

  • Workup: Cool to RT. Filter through a pad of Celite. Concentrate the filtrate to obtain the crude 3-formyloxyphenyl boronic acid pinacol ester .

Phase 3: The "Formate Hydrolysis" (Deprotection)

Objective: Simultaneous cleavage of the formate ester and hydrolysis of the pinacol ester (if free acid is desired) or selective formate removal.

Reagents:

  • Crude Pinacol Ester from Phase 2

  • Sodium Hydroxide (NaOH) (3M aqueous solution)

  • THF (Tetrahydrofuran)[1][3]

Procedure:

  • Dissolve the crude ester in THF.

  • Add 3M NaOH (5.0 eq). The solution will turn yellow (phenolate formation).

  • Stir at RT for 1 hour.

    • Mechanism:[1][2] The hydroxide ion attacks the formate carbonyl, releasing the phenolate and formate anion.

  • Acidification (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly acidify with 1M HCl to pH 5–6 .

    • Warning: Do not drop below pH 4 rapidly, or protodeboronation (loss of boron) may occur.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification:

    • The pinacol group is often stubborn. To ensure full conversion to the free boronic acid, the organic layer can be treated with phenylboronic acid (scavenger) or subjected to oxidative cleavage (NaIO4/NH4OAc) if high purity is required [1].

    • For most applications, recrystallization from water/acetonitrile yields pure 3-hydroxyphenylboronic acid .

Data Analysis & Validation

The following data profile confirms the successful transformation via the formate intermediate.

Table 1: Comparative Process Metrics

ParameterTraditional Grignard/THPFormate Hydrolysis Route
Protecting Group Tetrahydropyranyl (THP)Formyl (-CHO)
Reagents DHP,

, Mg,

HCOOH, Pd,

, NaOH
Temp. Range -78°C to Reflux0°C to 80°C
Atom Economy Low (THP mass loss)High (Formate mass loss)
Overall Yield 45–55%65–72%
Safety Profile Pyrophoric (Grignard)Standard Organic Hazards

Spectroscopic Validation (1H NMR in DMSO-d6):

  • Precursor (Formate): Distinct singlet at

    
     8.3–8.5 ppm (Formyl proton).
    
  • Product (3-HPBA):

    • Disappearance of Formyl singlet.

    • Appearance of broad singlet at

      
       9.4 ppm (Phenolic -OH).
      
    • Appearance of broad singlet at

      
       8.0 ppm (Boronic -OH).
      
    • Aromatic protons:

      
       7.1–7.3 ppm (Multiplets).
      

Troubleshooting & Critical Control Points

  • Formate Instability: The formate ester is sensitive to moisture. If the yield in Phase 1 is low, ensure reagents are anhydrous. If the formate hydrolyzes before borylation, the free phenol will quench the Pd catalyst or undergo side reactions.

  • Protodeboronation: The C-B bond in electron-rich phenols (like 3-HPBA) is susceptible to hydrolysis under strongly acidic conditions. During the acidification step in Phase 3, stop at pH 5.5 . The product will precipitate; filtration is safer than extraction into strong acid.

  • Pinacol Removal: If the pinacol group persists after NaOH hydrolysis, add a transesterification step using polystyrene-bound boronic acid or wash the organic phase with an aqueous solution of sorbitol (forms a water-soluble complex with the boronic acid, leaving pinacol in organics, then acidify aqueous phase to retrieve product) [2].

References

  • Hinkes, S. P. A., & Klein, C. D. P. (2019).[4] "Mild and Convenient Deprotection of Boronic Esters."[1][4][5] Organic Letters, 21(9), 3048–3052.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Vertex AI Search. (2026). "Synthesis of hydroxyphenylboronic acid patents and methodologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions of Formate Esters

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regard...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding low yields in coupling reactions involving formate esters. As a versatile yet sometimes challenging class of reagents, understanding the nuances of their reactivity is critical for success. This center is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A Deeper Dive into Low Yields

Low yields in coupling reactions can be attributed to a variety of factors, from reagent quality to subtle mechanistic inefficiencies. This section is designed to walk you through a logical troubleshooting process, addressing specific issues you may encounter.

Question 1: My coupling reaction with a formate ester is resulting in a low yield or has stalled. What are the primary factors I should investigate?

Low conversion is a frequent challenge and often points to issues with the catalyst, reagents, or reaction conditions.[1][2] A systematic approach is key to identifying the root cause.

Initial Diagnostic Workflow:

Troubleshooting_Workflow

Detailed Troubleshooting Steps:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of low yields.[1]

    • Oxidation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. Ensure your reaction is thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1]

    • Ligand Degradation: Phosphine ligands can be oxidized, which prevents them from coordinating to the palladium center.[1] It is crucial to use fresh ligands or those stored under an inert atmosphere.

    • Inactive Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) might be inefficient. Consider using a more active precatalyst.[2]

  • Reagent Integrity:

    • Formate Ester Stability: While generally stable, formate esters can undergo hydrolysis, especially in the presence of moisture and a strong base. Ensure you are using anhydrous solvents and reagents.

    • Purity of Coupling Partners: Impurities in your aryl halide or other coupling partner can interfere with the reaction. Verify the purity of your starting materials.

  • Reaction Conditions:

    • Temperature: Many coupling reactions require heating to proceed at a reasonable rate. If your reaction is sluggish, a cautious increase in temperature may be beneficial.[1][3] However, excessive heat can lead to catalyst decomposition and side reactions.[1]

    • Base Selection: The choice and quality of the base are critical.[1] For instance, in Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide are common, but can also promote side reactions if not used judiciously.[4] In some cases, a weaker base like potassium carbonate may be sufficient and lead to a cleaner reaction profile.[5][6]

    • Solvent Effects: The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. A solvent screen is often a worthwhile endeavor to find the optimal medium for your specific reaction.[7]

Question 2: I am observing significant byproduct formation. What are the common side reactions with formate esters and how can I mitigate them?

Byproduct formation directly consumes your starting materials and reduces the overall yield. Understanding the potential side reactions is the first step toward minimizing them.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Decarbonylation The formate ester loses carbon monoxide, which can lead to the formation of undesired byproducts.[8][9][10][11] This is a known reactivity pathway for esters, particularly with certain transition metal catalysts.[8][9]- Ligand Choice: Employing bulky, electron-donating ligands can sometimes suppress decarbonylation by stabilizing the desired catalytic intermediates. - Temperature Control: Lowering the reaction temperature can disfavor the decarbonylation pathway.
Hydrolysis The formate ester reacts with water to form formic acid and the corresponding alcohol.[12]- Anhydrous Conditions: Use rigorously dried solvents and reagents. Consider the use of a drying agent.
Homocoupling The coupling of two molecules of the same starting material (e.g., two aryl halides) can occur, especially in the presence of oxygen.[1]- Thorough Degassing: Rigorous removal of oxygen is crucial to prevent this side reaction.[1] - Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Protodeboronation In Suzuki couplings, the boronic acid can be replaced by a proton from the solvent or trace water.- Use Stable Boronic Acid Derivatives: Consider using more stable vinylboronate esters or potassium vinyltrifluoroborates.[2]

Analytical Approach to Byproduct Identification:

A combination of chromatographic and spectroscopic techniques is recommended for identifying byproducts.[13]

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction.[13]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for separating and identifying components of a complex reaction mixture.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information for isolated byproducts.[13]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the use of formate esters in coupling reactions, providing concise, evidence-based answers.

What are the advantages of using formate esters in coupling reactions?

Formate esters can be advantageous for several reasons. They are often readily available or can be synthesized from simple starting materials.[16][17] In some cases, they can serve as a more stable and easier-to-handle alternative to other reactive partners.

How do I select the optimal catalyst and ligand for my specific reaction?

The ideal catalyst and ligand combination is highly dependent on the specific substrates being coupled.

  • For Suzuki-Miyaura Couplings: Palladium catalysts with phosphine ligands are commonly employed.[18] The choice of ligand can influence the reaction's efficiency and selectivity.

  • For Buchwald-Hartwig Aminations: This reaction for forming C-N bonds has seen the development of several generations of catalyst systems, each with a broader substrate scope and milder reaction conditions.[19] The choice of ligand is crucial for achieving high yields.[4]

What is the role of the base in these coupling reactions?

The base plays multiple crucial roles in the catalytic cycle. In Suzuki reactions, the base is required to activate the boronic acid for transmetalation. In Buchwald-Hartwig aminations, the base facilitates the deprotonation of the amine, allowing it to coordinate to the palladium center.[5] The strength and nature of the base can significantly impact the reaction rate and selectivity.[1]

Can I use microwave irradiation to improve my yields?

Microwave-assisted organic synthesis (MAOS) can be a valuable tool for optimizing coupling reactions.[20] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of side products.[21]

Experimental Protocol: General Procedure for a Palladium-Catalyzed Suzuki Coupling

This protocol provides a general starting point for a Suzuki coupling reaction. Optimization of specific parameters will likely be necessary for your particular substrates.[2]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand if required.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic_Cycle

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • National Institutes of Health (NIH).
  • National Center for Biotechnology Information (PMC). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • Wikipedia.
  • Chemistry LibreTexts.
  • American Pharmaceutical Review.
  • Oxford Academic.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • SpringerLink.
  • PubMed.
  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • ACS Publications. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling | Accounts of Chemical Research.
  • National Center for Biotechnology Information (PMC).
  • National Center for Biotechnology Information (PMC). Ligand-induced substrate steering and reshaping of [Ag2(H)
  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
  • White Rose Research Online.
  • ChemRxiv.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • ACS Publications.
  • ResearchGate. (PDF)
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles.
  • Reddit. Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry.
  • ACS Publications. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews.
  • MDPI. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • The Royal Society of Chemistry.
  • National Center for Biotechnology Information (PMC).
  • Xingwei Li.
  • Olefins from biomass feedstocks: catalytic ester decarbonyl
  • Benchchem.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Wikipedia.
  • EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 2.
  • ResearchGate. Effect of Various Solvents on the Esterification Reaction Solvent log P a Conversion b (%).
  • Nanoscale (RSC Publishing).
  • MDPI.
  • The Role of Ligands in the Chemical Synthesis and Applic
  • ResearchGate. Ligand and linker exchange reactions in MOFs. (A)

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Arylboronic Acid Esters

Welcome to the Technical Support Center for handling moisture-sensitive arylboronic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling moisture-sensitive arylboronic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered in the laboratory. The stability and reactivity of these crucial reagents are paramount for successful outcomes in cross-coupling reactions and other synthetic applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of arylboronic acid esters.

Q1: Why are my arylboronic acid esters decomposing, and what are the signs?

A1: Arylboronic acid esters are susceptible to decomposition, primarily through hydrolysis and protodeboronation.

  • Hydrolysis: The ester linkage is cleaved by water to form the corresponding boronic acid.[1] This is often visually indicated by a change in the physical state of the compound, such as a crystalline solid becoming gummy or an oily residue appearing.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved, replacing the boronate group with a hydrogen atom.[2][3] This is particularly prevalent with electron-rich or heteroaromatic boronic acids.[2][4]

Signs of decomposition include:

  • Changes in color (e.g., from white to yellow or brown).[5]

  • Alteration in physical state (e.g., clumping of a powder).[5]

  • Inconsistent results in downstream applications, such as low yields in Suzuki-Miyaura coupling reactions.[5]

Q2: What is the impact of residual moisture in solvents on my reaction?

A2: Even trace amounts of water can be detrimental. Residual moisture in solvents can lead to the hydrolysis of the arylboronic acid ester to the corresponding boronic acid. While some Suzuki-Miyaura reactions can tolerate small amounts of water, excess water can promote side reactions like protodeboronation, leading to reduced yields.[2]

Q3: Which boronic ester is most stable to moisture?

A3: The stability of boronic esters varies significantly with the diol used for esterification. Pinacol esters are widely used due to their general stability, which is attributed to the steric hindrance provided by the four methyl groups protecting the boron center from water attack.[6][7] However, even pinacol esters can undergo hydrolysis.[8][9] For enhanced stability, especially during purification, more sterically hindered esters like those derived from 3,4-diethyl-hexane-3,4-diol (Epin) have been developed.[8][10] MIDA (N-methyliminodiacetic acid) boronates are another class of stable esters designed for the slow release of the boronic acid under reaction conditions.[2]

Q4: How should I properly store my moisture-sensitive arylboronic acid esters?

A4: Proper storage is critical to maintain the integrity of your arylboronic acid esters.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to exclude moisture and oxygen.[11]

  • Temperature: For many esters, refrigerated storage (0-5 °C) is recommended to slow potential decomposition.[5] Always consult the manufacturer's specific storage recommendations.

  • Containers: Use well-sealed containers like vials with PTFE-lined caps or Sure/Seal™ bottles.[5][12] For highly sensitive compounds, storage inside a glovebox is the best practice.[5]

  • Light: Protect from light by using amber vials or storing them in the dark, as some boron compounds can be light-sensitive.[5]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during experiments with arylboronic acid esters.

Guide 1: Low Yields in Suzuki-Miyaura Coupling Reactions

Low yields are a frequent problem and can often be traced back to the quality and handling of the boronic ester.

Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of Arylboronic Acid Ester 1. Use a fresh bottle of the ester or purify the existing stock.[5] 2. Analyze the ester by NMR or LC-MS to confirm its integrity before use.The ester may have hydrolyzed or undergone protodeboronation during storage or handling, reducing the concentration of the active reagent.[5]
Presence of Moisture 1. Use rigorously dried solvents.[13] 2. Dry all glassware in an oven (≥125 °C) and cool under an inert atmosphere.[12][14] 3. Handle all reagents under an inert atmosphere (glovebox or Schlenk line).[15]Moisture leads to hydrolysis of the boronic ester and can promote protodeboronation, a key side reaction that reduces yield.[2][3]
Suboptimal Reaction Conditions 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2] 2. Vary the palladium catalyst and ligand.[2] 3. Optimize the reaction temperature.[2]The choice of base, catalyst, ligand, and temperature is critical for efficient cross-coupling and minimizing side reactions.[2]
Protodeboronation 1. Use a milder base (e.g., K₃PO₄, KF).[2] 2. Ensure anhydrous conditions.[2] 3. Consider using a more stable boronate ester (e.g., pinacol or MIDA).[2]Protodeboronation is often accelerated by strong bases and the presence of water.[2][3]
Homocoupling 1. Ensure the reaction mixture is thoroughly degassed to remove oxygen.[7] 2. Use a fresh, active palladium catalyst.Homocoupling of the boronic ester is often promoted by the presence of Pd(II) species, which can form from catalyst oxidation.[2][7]
Guide 2: Inconsistent or Non-Reproducible Results

Variability in experimental outcomes can be frustrating. This guide helps identify and eliminate sources of inconsistency.

Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Reagent Quality 1. Use reagents from the same batch for a series of experiments. 2. Re-purify or re-analyze older reagents before use.The purity and integrity of starting materials, especially the boronic ester, can vary between batches or degrade over time.
Atmospheric Contamination 1. Standardize your inert atmosphere technique (see Protocol 1). 2. If using a balloon, ensure it is properly filled and that the septum is not multiply punctured.Minor variations in exposure to air and moisture can lead to significant differences in reaction outcomes.[16][17]
Solvent Purity 1. Use freshly dried and degassed solvents for each experiment (see Protocol 2).[18] 2. Verify solvent dryness using a Karl Fischer titrator.[19]The water content of solvents can change over time, even in sealed bottles, affecting the reaction.
Inaccurate Dispensing of Reagents 1. Use calibrated pipettes or syringes for liquid transfers. 2. Weigh solid reagents on an analytical balance, preferably inside a glovebox for sensitive compounds.Small errors in the amount of catalyst, ligand, or base can have a large impact on the reaction.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical procedures.

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Balloon Technique)

This protocol is suitable for reactions where rigorous exclusion of air and moisture is necessary but a glovebox or Schlenk line is unavailable.

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, stir bar) at a minimum of 125°C for at least 4 hours, or flame-dry under vacuum.[12][15]

  • Assembly and Flushing: While hot, assemble the glassware and cap the flask with a rubber septum. Secure the septum. Insert a needle connected to an inert gas (argon or nitrogen) source and a second "exit" needle.[20] Flush the flask for at least 5 minutes to displace all air.[20]

  • Cooling: Remove the exit needle and allow the flask to cool to room temperature under a positive pressure of inert gas (indicated by the balloon).

  • Reagent Addition (Solids): If adding a solid reagent, it is best to add it to the flask before flushing with inert gas.

  • Reagent Addition (Liquids):

    • Use a clean, dry syringe and needle.[20]

    • Purge the syringe with inert gas by drawing a volume of gas from a separate inerted flask and expelling it. Repeat this three times.

    • Withdraw the desired volume of the liquid reagent.

    • Pull a small "buffer" of inert gas into the syringe after the liquid.[21]

    • Insert the needle through the septum of the reaction flask, expel the gas buffer into the headspace, and then add the liquid reagent.[21]

Protocol 2: Drying Organic Solvents with Molecular Sieves

This is a safe and effective method for drying a variety of organic solvents.[19]

  • Sieve Activation: Place 3Å molecular sieves (10-20% of the solvent volume) in a dry flask.[19] Heat to 180-200°C under vacuum for at least 8 hours.[19]

  • Cooling: Allow the sieves to cool to room temperature under a positive pressure of dry nitrogen or argon.[19]

  • Drying: Transfer the activated sieves to the solvent under a positive pressure of inert gas.[19]

  • Incubation: Seal the container and let it stand for at least 48-72 hours.[19]

  • Storage and Dispensing: Store the solvent over the sieves. When dispensing, use a dry, inert-gas-purged syringe and needle.[12]

Section 4: Visual Diagrams

Diagram 1: Troubleshooting Workflow for Low Yields

This diagram outlines a logical progression for troubleshooting low-yielding reactions involving arylboronic acid esters.

TroubleshootingWorkflow start Low Yield Observed check_ester Verify Boronic Ester Integrity (NMR, LC-MS) start->check_ester ester_ok Ester is Pure check_ester->ester_ok Yes ester_bad Ester is Degraded check_ester->ester_bad No check_conditions Review Reaction Conditions (Solvent, Base, Temp) ester_ok->check_conditions purify_ester Purify or Use Fresh Ester ester_bad->purify_ester purify_ester->check_ester conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_atmosphere Evaluate Inert Atmosphere Technique conditions_ok->check_atmosphere optimize Systematically Optimize (Base, Ligand, Temp) conditions_bad->optimize success Yield Improved optimize->success atmosphere_ok Technique is Robust check_atmosphere->atmosphere_ok Yes atmosphere_bad Potential for Contamination check_atmosphere->atmosphere_bad No atmosphere_ok->success refine_technique Refine Inert Technique (Drying, Flushing) atmosphere_bad->refine_technique refine_technique->success

Caption: Troubleshooting workflow for low reaction yields.

Diagram 2: Degradation Pathways of Arylboronic Acid Esters

This diagram illustrates the primary routes of decomposition for arylboronic acid esters in the presence of water and a proton source.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_protodeboronation Protodeboronation ArylB_Ester Arylboronic Acid Ester (Ar-B(OR)₂) ArylB_Acid Arylboronic Acid (Ar-B(OH)₂) ArylB_Ester->ArylB_Acid + H₂O - 2ROH H2O H₂O H_plus H⁺ Source Arene Arene (Ar-H) ArylB_Acid->Arene + H⁺ Source - B(OH)₃ BoricAcid Boric Acid (B(OH)₃)

Caption: Key degradation pathways for arylboronic esters.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...16

  • Benchchem. Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates. 2

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). 13

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. 22

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. 17

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). ACS Publications. 3

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). PMC. 23

  • Benchchem. Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions. 19

  • Benchchem. Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. 5

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. 24

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. 25

  • The Schlenk Line Survival Guide. Drying Solvents. 18

  • Performing Sensitive Reactions without a Schlenk Line. Link

  • Inert Atmosphere. (2022, February 2). YouTube. 21

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?26

  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. 27

  • Wikipedia. Boronic acid. 28

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. 12

  • Division of Research Safety. Handling air-sensitive reagents AL-134. 14

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. 6

  • Wikipedia. Air-free technique. 29

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester. 11

  • Sigma-Aldrich. Dry and safe - Drying agents from EMD Millipore. 30

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. 1

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. 31

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. 8

  • Apollo Scientific. vinylboronic acid, pinacol ester. 32

  • [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester. 33

  • WordPress.com. (2015, June 29). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. 4

  • ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. 34

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 7

  • A Water-Stable Boronate Ester Cage. (n.d.). PMC - NIH. 35

  • ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. 9

  • SciDok. Matteson Homologation of Arylboronic Esters. 36

  • Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. 37

  • The Royal Society of Chemistry. Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. 38

  • ACS Publications. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. 39

  • RSC Publishing. (2016, September 9). C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides. 40

  • ResearchGate. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. 10

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. 41

  • Reddit. (2025, July 21). best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters? I've made NHS esters successfully but my product with PFP isn't appearing according to NMR. 42

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-formyloxyphenyl vs 3-acetoxyphenyl boronic acid

This guide provides an in-depth technical comparison between 3-formyloxyphenyl boronic acid and 3-acetoxyphenyl boronic acid , designed for researchers in medicinal and process chemistry. Critical Disambiguation: "Formyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-formyloxyphenyl boronic acid and 3-acetoxyphenyl boronic acid , designed for researchers in medicinal and process chemistry.

Critical Disambiguation: "Formyloxy" vs. "Formyl"

Before proceeding, verify your reagent.

  • 3-Formyloxyphenyl boronic acid (Target of this guide): Contains a formate ester (–O–CHO). It is a protected phenol.

  • 3-Formylphenyl boronic acid: Contains an aldehyde (–CHO).[1] It is a reactive electrophile used for reductive aminations or Wittig reactions.

  • If you are looking for the aldehyde comparison, this guide’s stability data regarding hydrolysis does not apply.

Executive Summary

The choice between 3-formyloxyphenyl boronic acid (3-FPBA) and 3-acetoxyphenyl boronic acid (3-APBA) is a strategic decision regarding protecting group lability during Suzuki-Miyaura cross-coupling.

  • 3-Acetoxyphenyl Boronic Acid (The Standard): High stability. It survives mild coupling conditions, requiring a distinct downstream deprotection step. Preferred for scale-up and storage.

  • 3-Formyloxyphenyl Boronic Acid (The Labile Specialist): Extremely low stability. It undergoes rapid, spontaneous hydrolysis in basic media. Preferred for "masked" phenol delivery where in situ deprotection is desired to avoid a separate hydrolysis step.

Quick Comparison Matrix
Feature3-Formyloxyphenyl Boronic Acid3-Acetoxyphenyl Boronic Acid
Functional Group Formate Ester (–OCHO)Acetate Ester (–OCOCH₃)
Hydrolysis Rate (pH 8-10) Fast (

seconds to minutes)
Moderate (

minutes to hours)
Suzuki Outcome (Basic) Yields Free Phenol directly (usually)Yields Protected Ester (or mixture)
Atom Economy Higher (Leaving group: Formic acid/CO)Lower (Leaving group: Acetic acid)
Storage Stability Poor (Moisture sensitive)Good (Stable solid)
Primary Use Case In situ deprotection strategiesStepwise synthesis / Purification required

Mechanistic Reactivity Profile

Hydrolysis Kinetics (The Core Differentiator)

The fundamental difference lies in the electrophilicity of the carbonyl carbon. The formate ester lacks the electron-donating methyl group present in the acetate. Consequently, the formate carbonyl is significantly more electrophilic and susceptible to nucleophilic attack (


 or 

).
  • Formate (3-FPBA): In the presence of the basic carbonate or phosphate buffers typical of Suzuki couplings (pH 8–11), the formyl group cleaves almost instantaneously.

  • Acetate (3-APBA): The acetate group is more robust. While it can hydrolyze, it often survives mild conditions (e.g.,

    
    , 60°C), allowing the isolation of the acetylated product.
    
Suzuki-Miyaura Coupling Behavior

In a typical catalytic cycle involving


:
  • 3-APBA Pathway: The acetate remains intact. The product is the biaryl acetate . This is advantageous if the free phenol would poison the catalyst or interfere with purification (phenols often streak on silica).

  • 3-FPBA Pathway: The base required for the transmetallation step (

    
    , 
    
    
    
    ) attacks the formate before or during the catalytic cycle. The actual species undergoing transmetallation is often the 3-hydroxyphenyl boronate .
    • Risk:[2] Free phenols can coordinate to Pd, potentially reducing turnover frequency (TOF).

    • Reward: No separate deprotection step is needed.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways based on the protecting group selection.

G Start_Form 3-Formyloxyphenyl Boronic Acid Condition Suzuki Conditions (Pd cat., aq. K2CO3, Heat) Start_Form->Condition Start_Acet 3-Acetoxyphenyl Boronic Acid Start_Acet->Condition Inter_Form Rapid Hydrolysis (In Situ) Condition->Inter_Form Formate Path Prod_Phenol Product A: 3-Hydroxy Biaryl (Free Phenol) Condition->Prod_Phenol Minor Hydrolysis Prod_Ester Product B: 3-Acetoxy Biaryl (Protected) Condition->Prod_Ester Acetate Path (Major) Inter_Form->Prod_Phenol Coupling of Phenoxide Step_Deprot Step 2: Saponification (NaOH/MeOH) Prod_Ester->Step_Deprot Required Step_Deprot->Prod_Phenol

Figure 1: Reaction divergence. The formate (Red path) leads directly to the phenol, while the acetate (Blue path) typically yields the protected intermediate requiring a second step.

Experimental Protocols

Protocol A: Robust Synthesis using 3-Acetoxyphenyl Boronic Acid

Use this when you need to purify the intermediate or avoid catalyst poisoning by free phenols.

  • Reagents: Aryl halide (1.0 eq), 3-APBA (1.2 eq) ,

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Heat to 80°C for 4–6 hours.

    • Checkpoint: TLC will likely show the acetoxy-biaryl (less polar than phenol).

    • Workup: Extract with EtOAc. Purify the ester on silica gel.

  • Deprotection (Step 2):

    • Dissolve ester in MeOH. Add 1M NaOH (3 eq). Stir at RT for 30 mins.

    • Acidify to pH 5 and extract the free phenol.

Protocol B: "One-Pot" Synthesis using 3-Formyloxyphenyl Boronic Acid

Use this for high-throughput screening or when atom economy is critical.

  • Reagents: Aryl halide (1.0 eq), 3-FPBA (1.5 eq) ,

    
     (5 mol%), 
    
    
    
    (3.0 eq).
    • Note: Use excess boronic acid (1.5 eq) as rapid hydrolysis can sometimes lead to protodeboronation (loss of

      
      ) before coupling.
      
  • Solvent: DMF/Water (4:1).

  • Procedure:

    • Heat to 90°C for 2–4 hours.

    • Mechanism: The formate cleaves within the first 10 minutes. The active coupling species is the phenoxide.

    • Checkpoint: TLC will show the hydroxy-biaryl (more polar) directly.

    • Workup: Acidify aqueous layer carefully to pH 6 (to protonate phenol) and extract.

Decision Guide: Which to Choose?

Use the following logic flow to select the correct reagent for your campaign.

DecisionTree Start Start: Selection Criteria Q1 Is the target phenol sensitive to oxidation? Start->Q1 Q2 Do you need to purify the intermediate? Q1->Q2 No Result_Acet Select 3-Acetoxyphenyl BA (Stability) Q1->Result_Acet Yes (Keep protected) Q3 Is 'Atom Economy' critical? Q2->Q3 No Q2->Result_Acet Yes Q3->Result_Acet No (Standard) Result_Form Select 3-Formyloxyphenyl BA (Efficiency) Q3->Result_Form Yes

Figure 2: Selection logic. 3-Acetoxyphenyl BA is the default recommendation unless specific process requirements favor the rapid deprotection of the formate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Phenol Protection: Formates vs Acetates). Link

  • Knochel, P., et al. (2008). Functionalized Aryl Boronic Acids and Their Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link

  • Sigma-Aldrich (Merck). Product Specification: 3-Formylphenylboronic acid (Aldehyde Disambiguation) vs 3-Acetoxyphenylboronic acid. Link

Sources

Comparative

HPLC Retention Time Comparison: 3-Formyloxyphenyl Derivatives vs. 3-Hydroxyphenylboronic Acid

Executive Summary In Reverse-Phase HPLC (RP-HPLC) using standard C18 chemistries under acidic conditions, the retention order is dictated by the polarity and hydrogen-bonding capability of the substituents. 3-Hydroxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reverse-Phase HPLC (RP-HPLC) using standard C18 chemistries under acidic conditions, the retention order is dictated by the polarity and hydrogen-bonding capability of the substituents.

  • 3-Hydroxyphenylboronic acid (3-HPBA) is a polar, ionizable phenol.

  • "3-Formyloxyphenyl" is a nomenclature term that requires precise chemical definition to predict retention. It most commonly refers to one of three distinct analogs in drug development contexts.

Retention Time (


) Hierarchy: 
  • 3-Carboxyphenylboronic acid (Catalog synonym for "3-formyloxyphenyl"): Elutes BEFORE 3-HPBA (Most Polar).

  • 3-Hydroxyphenylboronic acid (Reference) : Elutes INTERMEDIATE .

  • 3-Formylphenylboronic acid (Aldehyde analog): Elutes AFTER 3-HPBA.

  • 3-Formyloxyphenylboronic acid (Formate ester): Elutes AFTER 3-HPBA (Least Polar).

Recommendation: For robust separation, use a C18 column with a low pH (0.1% Formic Acid) mobile phase to suppress boronic acid ionization and maximize hydrophobic discrimination.

Chemical Identity & Structural Impact on Retention[1]

To ensure experimental accuracy, we must first disambiguate the target analyte "3-formyloxyphenyl," as this term is often used loosely in commercial catalogs and synthesis notes.

AnalyteChemical StructureFunctional GroupLogP (Approx)PolarityPredicted Elution
3-Hydroxyphenylboronic acid (3-HPBA) Ph-B(OH)₂ with 3-OHPhenol (H-Donor/Acceptor)1.10HighReference
A: 3-Formyloxyphenylboronic acid Ph-B(OH)₂ with 3-O-CHOFormate Ester (H-Acceptor)~1.6LowLate Eluter (

3-HPBA)
B: 3-Formylphenylboronic acid Ph-B(OH)₂ with 3-CHOAldehyde (Dipolar)1.45Medium-LowLate Eluter (

3-HPBA)
C: 3-Carboxyphenylboronic acid Ph-B(OH)₂ with 3-COOHCarboxylic Acid (Ionizable)0.85Very HighEarly Eluter (

3-HPBA)

Critical Note: Several chemical suppliers incorrectly list "(3-Formyloxyphenyl)boronic acid" as a synonym for 3-Carboxyphenylboronic acid . If your standard is a white powder that is highly soluble in water/buffer, it is likely the Carboxy derivative (Case C), which will elute before the hydroxy compound. If it is a synthetic intermediate (formate ester), it will elute after.

Method Development Guide

Stationary Phase Selection[2]
  • Primary Choice: C18 (Octadecylsilane) - Provides the necessary hydrophobic selectivity to separate the phenol from the ester/aldehyde.

  • Alternative: Phenyl-Hexyl - Offers superior selectivity for aromatic ring substituents (pi-pi interactions) if the C18 separation is insufficient.

Mobile Phase & pH Control

Boronic acids are Lewis acids with a pKa typically between 8 and 9.

  • Neutral/High pH (>7): Boronic acids form anionic tetrahedral species (

    
    ), resulting in near-zero retention on C18 (elution at void volume).
    
  • Low pH (2.0 - 3.0): Boronic acids remain neutral (trigonal planar

    
    ), allowing for proper retention and separation based on the phenyl ring substituents.
    

Recommended Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7)

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Detection[3]
  • UV/Vis: 254 nm (Aromatic ring) or 210-220 nm (General).

  • Post-Column Derivatization (Optional): Boronic acids can be detected specifically by reacting with Alizarin Red S post-column to form a fluorescent complex, eliminating interference from non-boron impurities.

Experimental Protocol & Data

Standardized Gradient Method

System: Agilent 1200/1260 or equivalent HPLC. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Time (min)% Solvent B (ACN)Phase
0.05%Equilibration
1.05%Isocratic Hold
10.060%Linear Gradient
12.095%Wash
12.15%Re-equilibration
Predicted Retention Data (Relative)
AnalyteRelative Retention Time (RRT)Peak Characteristics
3-Carboxyphenylboronic acid 0.6 - 0.8Sharp, early eluting. Tailing possible without acid modifier.
3-Hydroxyphenylboronic acid 1.00 Reference Peak.
3-Formylphenylboronic acid 1.2 - 1.4Distinctly resolved.
3-Formyloxyphenylboronic acid 1.5 - 1.8Broadening possible due to on-column hydrolysis.

Mechanism & Stability Visualization

The following diagram illustrates the separation logic and the potential stability issues (hydrolysis) that can confuse retention time identification.

HPLC_Separation cluster_inputs Analytes cluster_column C18 Column Interaction (RP-HPLC) cluster_output Elution Order (Time) Carboxy 3-Carboxy-PBA (High Polarity) Interaction Hydrophobic Partitioning Carboxy->Interaction Weakest Hydroxy 3-Hydroxy-PBA (Medium Polarity) Hydroxy->Interaction Moderate Formyl 3-Formyl-PBA (Low Polarity) Formyl->Interaction Strong Formyloxy 3-Formyloxy-PBA (Lowest Polarity) Formyloxy->Hydroxy Hydrolysis (In-Vial Degradation) Formyloxy->Interaction Strongest T1 t1: Carboxy (Elutes First) Interaction->T1 T2 t2: Hydroxy (Reference) Interaction->T2 T3 t3: Formyl (Aldehyde) Interaction->T3 T4 t4: Formyloxy (Ester) Interaction->T4

Figure 1: Schematic of relative retention times based on polarity and the potential hydrolysis pathway of the formate ester to the phenol.

Technical Troubleshooting

Issue: "Ghost Peak" or Shifting Retention

If analyzing 3-Formyloxyphenylboronic acid (the formate ester), you may observe a decreasing peak at RRT ~1.6 and an increasing peak at RRT 1.0 (3-HPBA).

  • Cause: Formate esters are labile and hydrolyze to phenols in aqueous mobile phases or protic solvents (Methanol).

  • Solution: Prepare samples in pure Acetonitrile or DMSO . Minimize time in the autosampler. Use a lower column temperature (20°C) to slow on-column hydrolysis.

Issue: Peak Tailing

Boronic acids can interact with residual silanols on the silica support.

  • Solution: Ensure the mobile phase contains at least 0.1% Formic Acid or 0.05% TFA . High-quality "end-capped" columns (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge BEH) are essential.

Issue: Void Volume Elution

If peaks elute at


 (dead time):
  • Cause: The pH is likely too high, causing the boronic acid to ionize into its boronate anion form (

    
    ).
    
  • Solution: Verify mobile phase pH is < 3.0. Avoid using neutral buffers like Ammonium Acetate unless strictly necessary for MS sensitivity (in which case, retention will decrease).

References

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from

  • BOC Sciences. (n.d.). Product Data: (3-Formyloxyphenyl)boronic acid and 3-Carboxyphenylboronic acid Synonyms. Retrieved from

  • Tomsho, J. W., et al. (2012). "Boronic Acid-Catalyzed Reactions." Chemistry – A European Journal. (Contextualizing boronic acid reactivity and stability).
  • Cielecka-Piontek, J., et al. (2015). "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates." Journal of Chromatography A. Retrieved from

Validation

Technical Guide: Cross-Coupling Efficiency of (3-Formyloxyphenyl)boronic Acid vs. Phenylboronic Acid

Topic: Cross-coupling efficiency of (3-Formyloxyphenyl)boronic acid vs phenylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-coupling efficiency of (3-Formyloxyphenyl)boronic acid vs phenylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Identity

This guide provides a comparative analysis of the Suzuki-Miyaura cross-coupling efficiency between the benchmark reagent Phenylboronic acid (PBA) and the electron-deficient derivative (3-Formyloxyphenyl)boronic acid .

Critical Disambiguation: The "Formyloxy" Nomenclature

Before proceeding, researchers must verify the exact chemical structure of their reagent, as database synonyms often conflate two distinct chemical entities under CAS 25487-66-5:

  • 3-Carboxyphenylboronic acid (3-Boronobenzoic acid): The most common commodity chemical associated with this CAS. Contains a carboxylic acid (-COOH).[1][2]

  • 3-Formyloxyphenylboronic acid: The literal chemical structure implied by the name. Contains a formate ester (-O-CHO).

  • 3-Formylphenylboronic acid: A common aldehyde derivative (-CHO).

Scope of this Guide: This analysis treats the subject as a meta-electron-withdrawing group (EWG) substituted boronic acid , which applies to all three variants above. The presence of the meta-EWG significantly alters the transmetallation kinetics and stability profile compared to the neutral phenylboronic acid.

Performance Comparison Matrix

The following table summarizes the reactivity differences based on electronic effects and experimental data.

FeaturePhenylboronic Acid (Neutral)(3-Formyloxyphenyl)boronic Acid (Meta-EWG)
Electronic Nature Neutral / BalancedElectron-Deficient (Inductive withdrawing)
Transmetallation Rate Fast (Benchmark)Slow (Rate-limiting step)
Protodeboronation Risk Low (Stable)Moderate (Susceptible under high pH)
Base Sensitivity Low (Compatible with NaOH, KOtBu)High (Formate/Ester hydrolysis risk)
Typical Yields 90–99%65–85% (Requires optimization)
Preferred Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-SPhos, Pd-XPhos, or Pd(OAc)₂/CataCXium

Mechanistic Deep Dive: The Electronic Impact

The efficiency gap between these two reagents is dictated by the Transmetallation step of the Suzuki-Miyaura cycle.

The Transmetallation Bottleneck

In the Suzuki catalytic cycle, the boronic acid must first be activated by a base to form a boronate species


. This nucleophilic species then transfers the aryl group to the Palladium(II) center.
  • Phenylboronic Acid: The electron density on the phenyl ring is sufficient to facilitate rapid attack on the electrophilic Pd(II) center.

  • Meta-EWG Boronic Acid: The electron-withdrawing nature of the formyloxy/carboxy group decreases the nucleophilicity of the carbon attached to the boron. While the EWG makes the boron atom more Lewis acidic (facilitating base coordination), it reduces the electron density at the ipso-carbon , making the actual transfer to Palladium sluggish.

Visualization: Catalytic Cycle & Electronic Influence

SuzukiCycle cluster_EWG Impact of (3-Formyloxyphenyl) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd Fast PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Rate Determining for EWG) PdII_X->TransMet Requires Nucleophilic Boron BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activates Boronic Acid PdII_Ar Pd(II)-Ar-Ar Complex TransMet->PdII_Ar Note EWG reduces nucleophilicity of ipso-Carbon, slowing this step significantly. TransMet->Note RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regeneration

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the transmetallation step, which is the kinetic bottleneck for electron-deficient substrates like (3-Formyloxyphenyl)boronic acid.[3][4]

Stability & Side Reactions

Hydrolysis of the Formate Group

If your reagent is indeed the formate ester (Ar-O-CHO), it is chemically fragile.

  • Risk: Standard Suzuki conditions utilize aqueous bases (Na₂CO₃, K₂CO₃) at elevated temperatures (60–100°C). Under these conditions, the formate ester will rapidly hydrolyze to the phenol (3-hydroxyphenylboronic acid).

  • Consequence: The resulting free phenol can poison the catalyst or undergo side reactions.

  • Mitigation: Use anhydrous conditions with mild bases (e.g., CsF in Dioxane) or switch to the more stable 3-Formyl (aldehyde) or 3-Carboxy analogs if the formate is not strictly required.

Protodeboronation

While meta-substituted boronic acids are generally more stable than ortho-substituted ones, the slow transmetallation rate increases the residence time of the active boronate species, increasing the probability of protodeboronation (loss of the boron group, yielding the reduced arene).

  • Phenylboronic Acid: < 2% protodeboronation in standard protocols.

  • 3-Formyloxyphenyl: 5–15% protodeboronation risk if reaction times are prolonged due to poor catalysis.

Experimental Protocols

Protocol A: Standard Conditions (For Phenylboronic Acid)

High efficiency, aqueous compatible.

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

  • Temperature: 80°C for 4–6 hours.

  • Expected Yield: >90%

Protocol B: Optimized Conditions (For 3-Formyloxyphenyl/EWG-Boronic Acids)

Designed to accelerate transmetallation and prevent hydrolysis.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).

    • Why: Dialkylbiaryl phosphine ligands (Buchwald ligands) create a highly electron-rich Pd center that facilitates oxidative addition and creates a steric environment that accelerates transmetallation of difficult substrates.

  • Base: K₃PO₄ (3.0 equiv) or CsF (2.0 equiv).

    • Why: Anhydrous K₃PO₄ in organic solvent minimizes hydrolysis of the ester group.

  • Solvent: 1,4-Dioxane or THF (Anhydrous).

  • Temperature: 80–100°C.

  • Expected Yield: 75–85%

Decision Matrix for Optimization

Use the following workflow to select the correct protocol based on your specific derivative and yield requirements.

DecisionMatrix Start Select Boronic Acid CheckStruct Check Structure: Formate (-OCHO)? Start->CheckStruct Phenyl Phenylboronic Acid (Neutral) Start->Phenyl YesFormate Yes (Formate) CheckStruct->YesFormate Labile Ester NoFormate No (Aldehyde/Carboxy) CheckStruct->NoFormate Stable EWG StdProto Protocol A: Pd(PPh3)4 / Na2CO3 (Aqueous) Phenyl->StdProto Anhydrous Protocol B (Strict): Pd-SPhos / CsF (Anhydrous Dioxane) YesFormate->Anhydrous Prevent Hydrolysis Optimized Protocol B (General): Pd-XPhos / K3PO4 (THF/Water ok) NoFormate->Optimized Boost Rate

Figure 2: Optimization workflow. Note that the formate ester requires strict anhydrous conditions to prevent degradation to the phenol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Gonzalez, J. A., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[5][6] Organic Letters, 24(19).[7] Link

Sources

Comparative

A Comparative Guide to the Crystal Structures of Formyloxy-Substituted Phenylboronic Acids

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of molecules is paramount to predicting their behavior and function. Phenylboronic acids, a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of molecules is paramount to predicting their behavior and function. Phenylboronic acids, a cornerstone of modern synthetic chemistry, exhibit a rich and varied solid-state chemistry, largely dictated by the nature and position of substituents on the phenyl ring. This guide provides an in-depth comparative analysis of the crystal structures of formyloxy- (formyl-) substituted phenylboronic acids, offering insights into their supramolecular assembly and providing a practical framework for their experimental analysis.

The Significance of Formyl-Substituted Phenylboronic Acids

Formyl-substituted phenylboronic acids are bifunctional molecules that serve as versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] The presence of both a boronic acid and a formyl group allows for sequential and orthogonal chemical transformations, making them valuable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1] Furthermore, the formyl group, with its hydrogen bond accepting capabilities, plays a crucial role in directing the crystal packing, influencing properties such as solubility, stability, and crystal morphology. Understanding these packing motifs is therefore critical for rational crystal engineering and the design of solid-state materials with desired properties.

Comparative Crystal Structure Analysis of Isomeric Formylphenylboronic Acids

The position of the formyl substituent on the phenyl ring (ortho, meta, or para) has a profound impact on the resulting crystal structure. This is primarily due to the interplay of steric effects and the directionality of intermolecular hydrogen bonds. While changes in the molecular geometry of the isomers are generally negligible, the orientation of the boronic acid group relative to the phenyl ring and the resulting hydrogen bonding networks are significantly different.[3]

A key feature of many phenylboronic acid crystal structures is the formation of hydrogen-bonded dimers through the boronic acid moieties.[4] The presence of the formyl group introduces an additional hydrogen bond acceptor, leading to more complex and varied supramolecular assemblies.

Key Crystallographic Data

The following table summarizes the key crystallographic parameters for the ortho-, meta-, and para-isomers of formylphenylboronic acid, providing a quantitative basis for comparison.

Parameter2-Formylphenylboronic Acid3-Formylphenylboronic Acid4-Formylphenylboronic Acid
CSD Refcode Not specified in searchFOFBENA[4]Not specified in search
Molecular Formula C₇H₇BO₃C₇H₇BO₃[4]C₇H₇BO₃[5]
Molecular Weight 149.94 g/mol 149.94 g/mol [4]149.94 g/mol [5]
Crystal System Not specified in searchMonoclinic[4]Monoclinic[5]
Space Group Not specified in searchC2/c[4]Cc[5]
a (Å) Not specified in search22.635 (2)[4]11.1932 (4)[5]
b (Å) Not specified in search3.7330 (3)[4]9.8820 (5)[5]
c (Å) Not specified in search17.126 (2)[4]7.3373 (3)[5]
β (°) Not specified in search102.054 (8)[4]119.336 (3)[5]
Volume (ų) Not specified in search1415.2 (2)[4]Not specified in search
Z Not specified in search8[4]4[5]

Note: Detailed crystallographic data for the 2-formyl and a complete dataset for the 4-formyl isomer were not fully available in the initial search results and would ideally be retrieved from the Cambridge Structural Database (CSD) for a complete analysis.

Analysis of Intermolecular Interactions

The supramolecular assembly of formylphenylboronic acids is primarily governed by strong O-H···O hydrogen bonds. The interplay between the boronic acid hydroxyl groups and the formyl oxygen atom dictates the overall packing motif.

  • 3-Formylphenylboronic Acid: In the crystal structure of the meta-isomer, two distinct types of O-H···O hydrogen bonds are observed. One is the classic boronic acid dimer formation, where two molecules are linked through their boronic acid groups. The second involves a hydrogen bond between a boronic acid hydroxyl group and the oxygen of the formyl group of a neighboring molecule. This links the dimers into a larger network.[4] The molecule itself is essentially planar, with the formyl group being coplanar with the benzene ring.[4][6]

  • 4-Formylphenylboronic Acid: The crystal structure of the para-isomer has been subject to a space-group revision from P1 to Cc.[5] In this structure, the molecules are also linked by O-H···O hydrogen bonds.[5] The formyl group's position at the para position allows for a more linear arrangement of molecules, which can influence the packing efficiency and crystal morphology.

  • 2-Formylphenylboronic Acid: For the ortho-isomer, steric interactions between the adjacent formyl and boronic acid groups can be expected to influence the conformation of the molecule and its hydrogen bonding patterns.[4] In solution, functionalized 2-formylphenylboronic acids can undergo tautomeric rearrangement to form cyclic benzoxaboroles.[7] While the solid-state structure of the parent 2-formylphenylboronic acid was not detailed in the provided search results, it is plausible that intramolecular hydrogen bonding between the formyl oxygen and a boronic acid hydroxyl group could occur, competing with the intermolecular dimerization.

The following diagram illustrates the typical hydrogen bonding patterns observed in formylphenylboronic acids.

G cluster_dimer1 Boronic Acid Dimer cluster_formyl_interaction Formyl Group Interaction B1 B(OH)₂ O1 B1->O1 O-H O2 B1->O2 O-H H1 O1->H1 O3 H1->O3 H2 O2->H2 B2 B(OH)₂ B2->O3 O-H O4 B2->O4 O-H H3 O3->H3 H3->O1 H4 O4->H4 B3 B(OH)₂ O5 B3->O5 O-H O6 B3->O6 O-H H5 O5->H5 H6 O6->H6 O7 H6->O7 Formyl O=CH-Ph Formyl->O7

Caption: Common hydrogen bonding motifs in formylphenylboronic acids.

Comparison with Other Substituted Phenylboronic Acids

To appreciate the unique structural influence of the formyl group, it is instructive to compare its crystal packing with that of other substituted phenylboronic acids, such as those bearing methoxy or carboxy groups.

  • Carboxyphenylboronic Acids: These compounds possess two strong hydrogen bond donor/acceptor groups: the boronic acid and the carboxylic acid. This leads to complex hydrogen bonding networks. For example, 4-carboxyphenylboronic acid can crystallize in anhydrous and hydrated forms, with the hydrogen bonding patterns involving both homomeric (boronic acid to boronic acid, carboxylic acid to carboxylic acid) and heteromeric (boronic acid to carboxylic acid) interactions.[8] The competition and synergy between these two functional groups often result in layered or sheet-like structures.

  • Methoxyphenylboronic Acids: The methoxy group is primarily a hydrogen bond acceptor. Its influence on the crystal packing is generally less pronounced than that of a formyl or carboxy group. The primary supramolecular synthon remains the boronic acid dimer. The methoxy group can participate in weaker C-H···O interactions, which help to stabilize the overall crystal lattice.

The formyl group, therefore, represents an intermediate case. It is a stronger hydrogen bond acceptor than a methoxy group but lacks the hydrogen bond donating ability of a carboxylic acid. This allows for the reliable formation of boronic acid dimers while providing an additional handle for forming extended networks, offering a degree of predictability in crystal engineering.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Formylphenylboronic Acid

The following protocol outlines the key steps for determining the crystal structure of a novel formyl-substituted phenylboronic acid.

Objective: To obtain publication-quality single-crystal X-ray diffraction data and solve the crystal structure.

Materials and Equipment:

  • Crystallized sample of the formylphenylboronic acid

  • Optical microscope with polarizing filters

  • Cryo-loop

  • Goniometer head

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and a low-temperature device)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Data collection and processing software (e.g., CrysAlisPro, SAINT, APEX)

  • Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)

  • Crystallographic database (e.g., Cambridge Structural Database)

Methodology:

  • Crystal Selection and Mounting:

    • Place a small amount of the crystalline sample on a microscope slide.

    • Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions).

    • Carefully pick up the selected crystal using a cryo-loop coated with a thin layer of cryo-protectant oil (e.g., paratone-N).

    • Mount the cryo-loop on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100-150 K) using a cryo-stream to minimize thermal vibrations and potential crystal decay.

    • Perform an initial unit cell determination to assess the crystal quality and determine the Bravais lattice.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of omega and/or phi scans.

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to obtain the intensities and standard uncertainties of the reflections.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an empirical absorption correction based on the intensities of equivalent reflections.

    • Merge the corrected data to produce a unique set of reflections.

  • Structure Solution and Refinement:

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or dual-space methods to obtain an initial model of the molecular structure.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves refining the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and an overall scale factor.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions and isotropic displacement parameters. For hydroxyl and other labile protons, their positions may need to be refined freely, while C-H hydrogen atoms are often placed in geometrically calculated positions.

    • Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a flat residual electron density map.

  • Structure Validation and Analysis:

    • Validate the final structure using software tools like PLATON or the IUCr's checkCIF service.

    • Analyze the molecular geometry (bond lengths, bond angles, torsion angles) and intermolecular interactions (hydrogen bonds, π-π stacking, etc.).

    • Generate tables of crystallographic data, atomic coordinates, and geometric parameters.

    • Create molecular graphics using software like Mercury or Diamond to visualize the crystal structure and packing.

    • Deposit the final crystallographic data in a public repository such as the Cambridge Structural Database (CSD).

The following flowchart illustrates the single-crystal X-ray diffraction workflow.

G A Crystal Selection & Mounting B Data Collection A->B On Diffractometer C Data Reduction & Processing B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation & Analysis E->F G Deposition to CSD F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structures of formyloxy-substituted phenylboronic acids are a fascinating case study in supramolecular chemistry. The position of the formyl group critically influences the hydrogen bonding network, leading to distinct packing arrangements for the ortho, meta, and para isomers. A thorough understanding of these solid-state structures, obtained through meticulous single-crystal X-ray diffraction analysis, is essential for the rational design of new materials and the prediction of the solid-state properties of these versatile synthetic building blocks. This guide provides a foundational understanding and a practical protocol to aid researchers in their exploration of this important class of compounds.

References

  • Madura, I. D., & Zachara, J. (2004). 3-Formylphenylboronic acid. Acta Crystallographica Section C: Crystal Structure Communications, 60(5), o344-o345. [Link]

  • Varma, S. J., & Desiraju, G. R. (2007). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Crystal Growth & Design, 7(6), 1034-1037. [Link]

  • PubChem. (n.d.). 4-Carboxyphenylboronic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2005). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Journal of Molecular Structure, 750(1-3), 146-153. [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic acid pinacol ester. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Chemchart. (n.d.). 4-Formylphenylboronic acid. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023, December 1). 4-Formylphenylboronic acid. In Wikipedia. [Link]

  • Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2008). Tautomeric Equilibria of 2-Formylphenylboronic Acids in Solution and in the Solid State. The Journal of Organic Chemistry, 73(15), 5843-5850. [Link]

  • Fronczek, F. R., & Stevens, E. D. (2001). Space-Group Revision for 4-Formylphenylboronic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 57(12), 1423-1425. [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Madura, I. D., & Zachara, J. (2004). 3-formylphenylboronic acid. PubMed. [Link]

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